molecular formula C13H13F2IN2O3 B8305426 tert-butyl 5-(difluoromethoxy)-3-iodo-1H-indazole-1-carboxylate CAS No. 1426425-60-6

tert-butyl 5-(difluoromethoxy)-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B8305426
CAS No.: 1426425-60-6
M. Wt: 410.15 g/mol
InChI Key: AQNFSGLHPTUFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(difluoromethoxy)-3-iodo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H13F2IN2O3 and its molecular weight is 410.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

1426425-60-6

Molecular Formula

C13H13F2IN2O3

Molecular Weight

410.15 g/mol

IUPAC Name

tert-butyl 5-(difluoromethoxy)-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C13H13F2IN2O3/c1-13(2,3)21-12(19)18-9-5-4-7(20-11(14)15)6-8(9)10(16)17-18/h4-6,11H,1-3H3

InChI Key

AQNFSGLHPTUFEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)F)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl bromodifluoromethylphosphonate (1.13 g, 4.22 mmol) was added in one portion to a cooled (−30° C.) solution of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate and KOH (2.36 g, 42.2 mmol) in MeCN/H2O (20 mL/20 mL). The reaction mixture was allowed to warm to room temperature. After 20 min, the reaction mixture was diluted with EtOAc (15 mL), and the organic phase was separated. The water phase was extracted with EtOAc (10 mL). The combined organic layers were dried over Na2SO4. Evaporation of the solvent gave a crude product that was purified by column chromatography on silica gel eluting with petroleum ether/EtOAc (5:1) to give tert-butyl 5-(difluoromethoxy)-3-iodo-1H-indazole-1-carboxylate (0.41 g, 47% over two steps) as a white solid. 1H NMR (300 MHz, CDCl3): δ 8.13 (d, 1H, J=9.0 Hz), 7.39 (dd, 1H, J=9, 2.4 Hz), 7.23 (d, 1H, J=2.4 Hz), 6.57 (t, 1H, J=73.2 Hz), 1.73 (s, 9H).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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